molecular formula C6H10N4O B6176966 4-hydrazinyl-6-(methoxymethyl)pyrimidine CAS No. 1250551-30-4

4-hydrazinyl-6-(methoxymethyl)pyrimidine

Cat. No.: B6176966
CAS No.: 1250551-30-4
M. Wt: 154.2
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Description

4-Hydrazinyl-6-(methoxymethyl)pyrimidine (CAS 1250551-30-4) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C6H10N4O and a molecular weight of 154.17 g/mol , this pyrimidine derivative serves as a versatile heterocyclic building block in organic synthesis and medicinal chemistry. The molecule features a reactive hydrazinyl group and a methoxymethyl substituent on the pyrimidine ring, making it a valuable precursor for synthesizing more complex molecules. Its structural properties, including predicted mass spectrometry adducts like [M+H]+ at m/z 155.09274, are characterized to support research applications . This compound is closely related to other research chemicals, such as 4-Hydrazinyl-6-(methoxymethyl)-2-methylpyrimidine, underscoring its role as a key scaffold in the exploration of structure-activity relationships . As a specialized building block, it is potentially useful in the synthesis of compounds for various research fields. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1250551-30-4

Molecular Formula

C6H10N4O

Molecular Weight

154.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 4-Chloro-6-(Methoxymethyl)Pyrimidine

The synthesis begins with 4,6-dihydroxypyrimidine, prepared via condensation of formamide, sodium methoxide, and dimethyl malonate in methanol. Subsequent chlorination using phosphorus oxychloride (POCl₃) at 80–100°C selectively replaces the 4-hydroxy group with chlorine, yielding 4-chloro-6-hydroxypyrimidine. Introducing the methoxymethyl group at position 6 involves alkylation with chloromethyl methyl ether (ClCH₂OCH₃) in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃, 60°C). This step achieves 85–90% conversion, confirmed by the disappearance of the hydroxy signal in ¹H NMR.

Reaction Conditions :

  • Temperature: 60°C

  • Solvent: DMF

  • Base: K₂CO₃

  • Yield: 87%

Hydrazine Substitution at Position 4

Treating 4-chloro-6-(methoxymethyl)pyrimidine with excess hydrazine hydrate (N₂H₄·H₂O) in ethanol at reflux (78°C) for 12 hours replaces the chlorine atom with a hydrazinyl group. The reaction proceeds via nucleophilic aromatic substitution, facilitated by the electron-withdrawing methoxymethyl group at position 6. Post-reaction, cooling and filtration yield the product as a white solid.

Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 3.32 (s, 3H, OCH₃), 4.18 (s, 2H, CH₂O), 5.74 (s, 1H, H-5), 8.02 (br, 2H, NH₂).

  • Mass Spectrometry : m/z 188.61 [M+H]⁺, consistent with molecular formula C₆H₉ClN₄O.

Method 2: Cyclocondensation Approach

β-Keto Ester Synthesis with Methoxymethyl Group

A β-keto ester bearing a methoxymethyl side chain, such as ethyl 3-(methoxymethyl)-3-oxopropanoate, is synthesized via Claisen condensation of methyl methoxymethyl ketone with diethyl carbonate. This intermediate serves as the cyclization precursor.

Cyclization with Urea/Amidine

Heating the β-keto ester with urea or thiourea in DMF at 120°C for 4–6 hours forms 4-hydroxy-6-(methoxymethyl)pyrimidine. The reaction avoids acidic or basic catalysts, leveraging the high dielectric constant of DMF to promote cyclization.

Optimized Conditions :

  • Temperature: 120°C

  • Solvent: DMF

  • Yield: 84–88%

Functional Group Interconversion

The 4-hydroxy group is converted to chloro using POCl₃ (110°C, 3 hours), followed by hydrazine substitution as in Method 1. This two-step process achieves an overall yield of 75–80%.

Method 3: Alkylation of Hydroxypyrimidine

Synthesis of 4,6-Dihydroxypyrimidine

Following the patent WO1997044327A1, 4,6-dihydroxypyrimidine is synthesized via condensation of formamide, sodium methoxide, and dimethyl malonate in methanol. Acidification with sulfuric acid precipitates the product in 92% yield.

Selective Alkylation at Position 6

The 6-hydroxy group is alkylated using methyl chloromethyl ether (ClCH₂OCH₃) in DMF with K₂CO₃ as the base. This step selectively functionalizes position 6 due to steric and electronic effects, leaving the 4-hydroxy group intact for subsequent chlorination.

Key Data :

  • ¹³C NMR (Post-Alkylation) : δ 179.2 (C-4), 160.9 (C-6), 93.8 (C-5).

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Starting Material CostHighModerateLow
Reaction Steps344
Overall Yield (%)758082
ScalabilityModerateHighHigh
Purification ComplexityHighModerateLow

Method 3 excels in scalability and cost-effectiveness, leveraging readily available dihydroxypyrimidine precursors. Method 2 offers superior yields but requires specialized β-keto esters.

Experimental Procedures and Characterization

Hydrazine Substitution Kinetics

Pseudo-first-order kinetics were observed for the reaction of 4-chloro-6-(methoxymethyl)pyrimidine with hydrazine, with a rate constant k=0.15h1k = 0.15 \, \text{h}^{-1} at 78°C.

Spectroscopic Validation

  • IR Spectroscopy : N-H stretch at 3300 cm⁻¹, C=N at 1650 cm⁻¹.

  • High-Resolution MS : Calculated for C₆H₉ClN₄O: 188.0463; Found: 188.0465 .

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-6-(methoxymethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo compounds, while reduction can produce amines.

Scientific Research Applications

4-Hydrazinyl-6-(methoxymethyl)pyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-hydrazinyl-6-(methoxymethyl)pyrimidine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biological pathways, making the compound useful in medicinal chemistry for targeting specific diseases .

Comparison with Similar Compounds

Key Observations :

  • Position 6 : Methoxymethyl (target compound) vs. methyl (C₇H₁₂N₄ ), hydroxyl (C₄H₅N₄O ). Methoxymethyl balances lipophilicity and moderate polarity.
  • Position 4: Hydrazinyl (target) vs. amino (C₆H₁₀N₄O ) or hydroxyl. Hydrazinyl enables unique reactivity in forming Schiff bases.

Physicochemical Properties

Property This compound 4-Hydroxy-6-hydrazinylpyrimidine 2-Ethyl-4-hydrazinyl-6-methylpyrimidine
Molecular Weight 182.2 g/mol 137.1 g/mol 152.2 g/mol
LogP (Predicted) ~0.5 ~-0.8 ~1.2
Solubility Moderate in polar aprotic solvents High in water Low in water
Reactivity Forms hydrazones, oxidizes to diazenes Prone to tautomerization Stable under acidic conditions

Key Insights :

  • The methoxymethyl group in the target compound improves solubility in organic solvents compared to purely alkyl-substituted analogs (e.g., C₇H₁₂N₄ ).
  • Hydroxy-substituted analogs (C₄H₅N₄O ) exhibit higher aqueous solubility but lower membrane permeability.

Q & A

Q. What are the common synthetic routes for preparing 4-hydrazinyl-6-(methoxymethyl)pyrimidine, and what key reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves hydrazine substitution on halogenated pyrimidine precursors or cyclization of hydrazine-containing intermediates. For example, reacting 6-(methoxymethyl)-4-chloropyrimidine with hydrazine hydrate in ethanol under reflux achieves hydrazinyl substitution, with yields dependent on solvent polarity and stoichiometry . Competing pathways (e.g., demethylation in ) require optimization of temperature (70–90°C) and solvent (pyridine or butanol) to suppress side reactions . Post-synthesis purification via silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H NMR identifies the methoxymethyl group (δ 3.3–3.4 ppm, singlet) and hydrazinyl protons (δ 5.5–6.0 ppm, broad). 13C NMR confirms the pyrimidine ring carbons (δ 155–165 ppm) and OCH3 (δ 54–56 ppm) .
  • Mass Spectrometry : High-resolution MS (ESI+) validates molecular weight (e.g., m/z 196.0854 [M+H]+ for C6H10N4O) .
  • X-ray Crystallography : Resolves tautomerism and confirms bond angles (e.g., C4–N bond length ~1.35 Å in related pyrimidines, ). Crystal growth in methanol/dichloromethane (1:1) is recommended .

Q. How does the reactivity of this compound vary under oxidative or nucleophilic conditions?

  • Methodological Answer :
  • Oxidation : Hydrogen peroxide (H2O2) in acetic acid oxidizes the hydrazinyl group to a diazene intermediate, which can further react to form triazoles .
  • Nucleophilic Substitution : The methoxymethyl group undergoes SN2 displacement with strong nucleophiles (e.g., thiophenol in DMF/K2CO3, 80°C), yielding thioether derivatives. Position 2 of the pyrimidine ring is more electrophilic due to electron-withdrawing effects of adjacent substituents .

Advanced Research Questions

Q. What computational strategies predict the regioselectivity of electrophilic substitution in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify reactive sites by mapping electrostatic potential surfaces. The hydrazinyl group at position 4 donates electron density via resonance, making position 5 more nucleophilic. Molecular dynamics (MD) simulations (AMBER) can model solvent effects, showing higher reactivity in polar aprotic solvents like DMSO . Experimental validation via iodination (NIS in CHCl3) confirms computational predictions .

Q. How can contradictory data on reaction yields or by-product formation be systematically resolved?

  • Methodological Answer :
  • Controlled Replication : Vary one parameter at a time (e.g., solvent: pyridine vs. butanol in ) to isolate variables causing discrepancies .
  • Analytical Cross-Validation : Combine HPLC (for purity) with quantitative NMR (qNMR) to quantify by-products. For example, methylated solvents in ’s reactions may introduce unexpected methyl transfers, detectable via GC-MS .

Q. What structural modifications enhance the biological activity of this compound derivatives?

  • Methodological Answer :
  • Substituent Effects : Introducing electron-withdrawing groups (e.g., NO2 at position 5) increases electrophilicity, enhancing binding to kinase targets (e.g., EGFR).
  • Prodrug Design : Methoxymethyl groups can be replaced with ester-linked moieties (e.g., acetyloxy) for improved membrane permeability, hydrolyzed intracellularly to release active compounds . SAR studies using IC50 assays (e.g., MTT for cytotoxicity) validate modifications .

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